molecular formula C16H18N2O5S2 B6989986 N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide

Cat. No.: B6989986
M. Wt: 382.5 g/mol
InChI Key: XYYGVGYTCJDDKJ-UHFFFAOYSA-N
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Description

N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamidomethyl group, a phenylsulfonyl group, and a furan-2-ylmethylsulfanyl group. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Acetamidomethyl Group: This step involves the acylation of an amine group with acetic anhydride or acetyl chloride under basic conditions to form the acetamidomethyl group.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of a phenyl ring using sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Furan-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated furan derivative with a thiol group to form the furan-2-ylmethylsulfanyl moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The acetamidomethyl group can participate in nucleophilic substitution reactions, where the acetamide can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furanones, while reduction of the sulfonyl group may yield sulfides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetamidomethyl group can form hydrogen bonds with active site residues, while the sulfonyl and furan groups may participate in hydrophobic interactions or electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(thiophen-2-ylmethylsulfanyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(benzylsulfanyl)acetamide: Contains a benzyl group instead of a furan ring.

Uniqueness

N-[4-(Acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide is unique due to the presence of the furan-2-ylmethylsulfanyl group, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in various applications.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in their scientific endeavors.

Properties

IUPAC Name

N-[4-(acetamidomethyl)phenyl]sulfonyl-2-(furan-2-ylmethylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-12(19)17-9-13-4-6-15(7-5-13)25(21,22)18-16(20)11-24-10-14-3-2-8-23-14/h2-8H,9-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYGVGYTCJDDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NC(=O)CSCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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